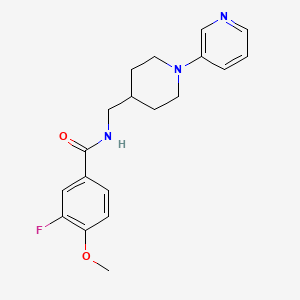

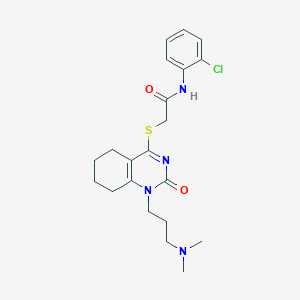

3-氟-4-甲氧基-N-((1-(吡啶-3-基)哌啶-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide" is a structurally complex molecule that may be of interest in various fields of chemical and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into similar fluoro-benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of fluoro-benzamide derivatives is often a multi-step process that can involve the use of starting materials such as difluorobenzoic acid and various amines. For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall chemical yield, indicating the complexity and low efficiency that can be associated with such synthetic routes . The synthesis of other related compounds, such as 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, involved electrophilic fluorination and palladium-catalyzed reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluoro-benzamide derivatives is often characterized using techniques such as NMR, IR, MS, and X-ray crystallography. For instance, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing its crystallization in the monoclinic space group and the presence of N-H···O hydrogen bonds . Similarly, an isomer grid of nine fluoro-N-(pyridyl)benzamides was examined to correlate structural relationships and molecular conformations . These studies provide a foundation for understanding the potential molecular structure of "3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide."

Chemical Reactions Analysis

The chemical reactions involving fluoro-benzamide derivatives can include nucleophilic substitution, as seen in the radiosynthesis of fluorinated benzamide neuroleptics . Additionally, the reactivity of such compounds can be influenced by the position of the fluorine atom, as demonstrated by the isomorphous 4-, 3-, and 2-fluoro-N'-(4-pyridyl)benzamides, which exhibit different intermolecular interactions and contacts . These findings suggest that the chemical reactivity of the compound may also be influenced by the position of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-benzamide derivatives can vary based on their molecular structure. For example, the melting point behavior of an isomer grid of fluoro-N-(pyridyl)benzamides was found to be more dependent on the substituent position rather than the nature of the substituent . The synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride provides additional data on the synthesis and potential properties of fluoro-benzamide derivatives . These studies can inform predictions about the physical and chemical properties of "3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide."

科学研究应用

药物代谢与处置

已对与“3-氟-4-甲氧基-N-((1-(吡啶-3-基)哌啶-4-基)甲基)苯甲酰胺”结构相似的化合物进行研究,以了解其在人体内的代谢、处置和药代动力学。例如,对 N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺 (SB-649868) 的研究探讨了其口服后的代谢和处置。该研究深入了解了该化合物的代谢主要途径及其消除模式,突出了此类研究在药物开发过程中的重要性 (Renzulli 等,2011 年)。

影像学放射性配体开发

另一个应用领域是用于影像学研究的放射性配体的开发。例如,与“3-氟-4-甲氧基-N-((1-(吡啶-3-基)哌啶-4-基)甲基)苯甲酰胺”结构相关的化合物已用于开发适用于 SPECT 成像的选择性中枢神经系统 D2 多巴胺受体配体。这些研究对于了解各种神经系统疾病中受体的分布和密度至关重要,从而有助于帕金森氏症和精神分裂症等疾病的诊断和治疗 (Tatsch 等,1991 年)。

神经病学中 PET 成像

此外,具有对血清素或多巴胺受体亲和力的化合物已用于 PET 成像,以探索健康和疾病状态下的脑受体分布。例如,18F-MPPF PET 成像已用于描绘人脑中的 5-HT1A 受体,有助于我们了解血清素能系统在精神疾病和神经退行性疾病中的作用。这项研究有助于开发靶向疗法和了解这些疾病的病理生理学 (Costes 等,2005 年)。

作用机制

Target of Action

The primary target of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, also known as Pralsetinib , is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation . It is involved in the development of several types of cancers when mutated .

Mode of Action

Pralsetinib acts as a potent and selective inhibitor of RET . It binds to the RET protein, inhibiting its kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . The compound has shown effective inhibition against both wild-type RET and several RET oncogenic mutations .

Biochemical Pathways

The inhibition of RET by Pralsetinib affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are critical for cell proliferation, survival, and differentiation . By inhibiting RET, Pralsetinib disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is noted that the compound is soluble in dmso , suggesting it may have good absorption and distribution characteristics. The compound’s bioavailability, metabolism, and excretion properties would need further investigation.

Result of Action

The inhibition of RET by Pralsetinib leads to the suppression of tumor growth . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and more effectively inhibit the proliferation of cells with RET mutations compared to other multi-kinase inhibitors . In vivo, Pralsetinib has been shown to effectively inhibit tumors driven by various RET mutations and fusions in non-small cell lung cancer and thyroid cancer xenografts, without inhibiting VEGFR2 .

未来方向

The future directions for the research and development of similar compounds could involve further exploration of their potential applications . For example, the catalytic protodeboronation of pinacol boronic esters, a reaction involved in the synthesis of similar compounds, has been suggested as a valuable but unknown transformation .

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-25-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQFONIJPBQJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)

![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)

![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)

![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)